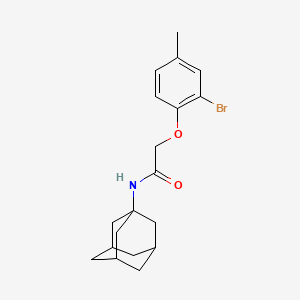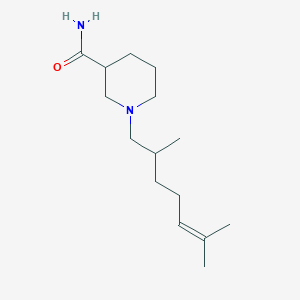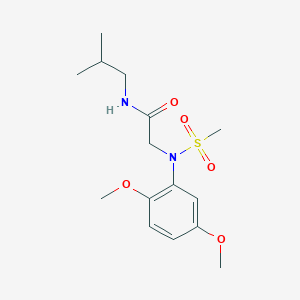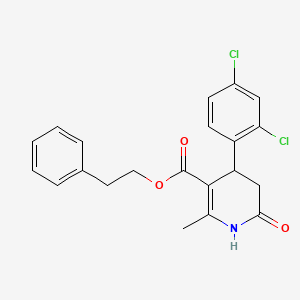
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mechanism of Action
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide binds to the bromodomain of BRD4, which inhibits its interaction with acetylated histones. This results in the downregulation of specific genes that are involved in disease progression. This compound has been found to have a higher affinity for the bromodomain of BRD4 compared to other bromodomain inhibitors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and improve cardiac function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide in lab experiments is its high selectivity for the bromodomain of BRD4. This allows for more specific targeting of disease-related genes. However, one limitation is the lack of in vivo studies on this compound. Most of the studies have been conducted in vitro or in animal models, and further research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research on N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is the development of more potent and selective inhibitors of BRD4. Additionally, further research is needed to determine the pharmacokinetics and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its selective inhibition of the bromodomain of BRD4 has been found to have various biochemical and physiological effects in disease-related pathways. However, further research is needed to determine its efficacy and safety in humans.
Synthesis Methods
The synthesis of N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide involves the reaction of 2-bromo-4-methylphenol with N-1-adamantylglycine tert-butyl ester in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been reported to have a high yield and purity of this compound.
Scientific Research Applications
N-1-adamantyl-2-(2-bromo-4-methylphenoxy)acetamide has been found to have potential therapeutic properties in various scientific research studies. It has been identified as a selective inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in several diseases, including cancer, inflammation, and cardiovascular disease. Therefore, this compound has been studied as a potential treatment for these diseases.
properties
IUPAC Name |
N-(1-adamantyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-12-2-3-17(16(20)4-12)23-11-18(22)21-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYFJJTELDBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorophenyl)thio]ethyl}acrylamide](/img/structure/B5218883.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)

![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)


